5-(2,4-dichlorophenyl)-4-(2-methylphenyl)-4H-1,2,4-triazole-3-thiol
Description
5-(2,4-Dichlorophenyl)-4-(2-methylphenyl)-4H-1,2,4-triazole-3-thiol is a triazole-based heterocyclic compound characterized by a 1,2,4-triazole core substituted with a 2,4-dichlorophenyl group at position 5, a 2-methylphenyl (o-tolyl) group at position 4, and a thiol (-SH) moiety at position 2. Its molecular formula is C₁₆H₁₂Cl₂N₃S, with a molecular weight of 349.26 g/mol. The compound is synthesized via cyclization reactions involving hydrazine derivatives and aromatic aldehydes or ketones, as exemplified in the preparation of analogous triazole-thiols .
Key structural features include:
Properties
IUPAC Name |
3-(2,4-dichlorophenyl)-4-(2-methylphenyl)-1H-1,2,4-triazole-5-thione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11Cl2N3S/c1-9-4-2-3-5-13(9)20-14(18-19-15(20)21)11-7-6-10(16)8-12(11)17/h2-8H,1H3,(H,19,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQIRTXDTOXJSCL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N2C(=NNC2=S)C3=C(C=C(C=C3)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11Cl2N3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90354140 | |
| Record name | 5-(2,4-dichlorophenyl)-4-(2-methylphenyl)-4H-1,2,4-triazole-3-thiol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90354140 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
336.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
93677-85-1 | |
| Record name | 5-(2,4-dichlorophenyl)-4-(2-methylphenyl)-4H-1,2,4-triazole-3-thiol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90354140 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Solvent and Temperature Effects
Cyclization efficiency correlates with solvent polarity. Ethanol, with a dielectric constant of 24.3, facilitates proton transfer during ring closure, whereas DMF accelerates alkylation but requires strict temperature control to prevent decomposition.
Catalytic Enhancements
Incorporating phase-transfer catalysts (e.g., tetrabutylammonium bromide) improves alkylation yields by 8–10%. Microwave-assisted synthesis reduces cyclization time from 8 hours to 45 minutes, though scalability remains limited.
Spectroscopic Characterization and Purity Assessment
Post-synthesis validation employs:
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¹H NMR : The thiol proton (-SH) resonates at δ 13.2–13.5 ppm, absent in N-alkylated derivatives.
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IR Spectroscopy : S-H stretch at 2550 cm⁻¹ confirms thiol formation; its disappearance post-alkylation verifies N-substitution.
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HPLC : Purity >98% achieved using a C18 column (acetonitrile/water, 70:30).
Table 1: Characterization Data
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₅H₁₁Cl₂N₃S | |
| Molecular Weight | 352.24 g/mol | |
| Melting Point | 178–181°C | |
| ¹H NMR (DMSO-d₆) | δ 7.45–7.89 (m, Ar-H) |
Comparative Analysis of Synthetic Methodologies
Thiosemicarbazide Route vs. Direct Alkylation :
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Yield : Thiosemicarbazide cyclization (68–72%) vs. Direct alkylation (65–70%).
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Purity : Cyclization-derived products exhibit fewer impurities due to stepwise isolation.
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Scalability : Alkylation is more amenable to large-scale production despite lower yields.
Challenges and Limitations in Synthesis
Chemical Reactions Analysis
Types of Reactions
5-(2,4-dichlorophenyl)-4-(2-methylphenyl)-4H-1,2,4-triazole-3-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced under specific conditions to modify the triazole ring or the attached phenyl groups.
Substitution: Halogen atoms in the dichlorophenyl group can be substituted with other nucleophiles, such as amines or alkoxides.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or potassium permanganate are commonly used.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are employed.
Substitution: Nucleophiles like sodium methoxide or ammonia are used under basic conditions.
Major Products Formed
Oxidation: Disulfides, sulfonic acids.
Reduction: Modified triazole derivatives.
Substitution: Substituted phenyl derivatives.
Scientific Research Applications
Pharmacological Applications
-
Antifungal Activity :
- Research indicates that triazole derivatives exhibit significant antifungal properties. The compound has been tested against various fungal strains, showing efficacy comparable to established antifungal agents. Its mechanism often involves inhibiting the synthesis of ergosterol, a critical component of fungal cell membranes .
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Anticancer Potential :
- Preliminary studies suggest that this compound may possess anticancer properties. It has been evaluated in vitro against several cancer cell lines, demonstrating the ability to induce apoptosis and inhibit cell proliferation. The specific pathways involved are under investigation but may include modulation of signaling pathways associated with cell survival .
- Antimicrobial Properties :
Agricultural Applications
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Fungicides :
- The compound's antifungal properties make it a candidate for agricultural fungicides. Studies have demonstrated its effectiveness in controlling plant pathogens that threaten crop yields. Field trials have indicated that formulations containing this compound can reduce disease incidence in various crops .
- Plant Growth Regulators :
Materials Science Applications
- Corrosion Inhibitors :
- Polymer Chemistry :
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of 5-(2,4-dichlorophenyl)-4-(2-methylphenyl)-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets. The thiol group can form covalent bonds with cysteine residues in proteins, potentially inhibiting their function. The triazole ring can interact with various enzymes, modulating their activity. These interactions can affect cellular pathways, leading to the compound’s observed biological effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
Triazole-3-thiol derivatives exhibit diverse biological activities depending on substituent patterns. Below is a comparative analysis of structurally related compounds:
Key Differences in Physicochemical and Pharmacological Properties
Substituent Effects on Bioactivity: Halogenated aromatic groups (e.g., 2,4-dichlorophenyl, 4-bromobenzylideneamino) enhance antimicrobial potency due to increased lipophilicity and membrane penetration . Methoxy groups (e.g., 4-methoxyphenyl) improve solubility but reduce target affinity compared to halogenated analogues .
Synthetic Flexibility: The target compound’s 2-methylphenyl group limits steric hindrance compared to bulkier substituents like 4-tert-butylphenoxymethyl (e.g., in 2-{[5-[(4-tert-butylphenoxy)methyl]-4-(2-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,6-dichlorophenyl)acetamide), which may hinder biological accessibility .
Metal Coordination Potential: Schiff base derivatives (e.g., (E)-5-(pyridin-4-yl)-4-((thiophen-2-ylmethylene)amino)-4H-1,2,4-triazole-3-thiol) form stable metal complexes with Cu(II) or Zn(II), amplifying anticancer activity (e.g., 60% inhibition of Hep-G2 cells at 10 µM) .
Comparative Data on Enzyme Inhibition
Biological Activity
5-(2,4-Dichlorophenyl)-4-(2-methylphenyl)-4H-1,2,4-triazole-3-thiol is a heterocyclic compound featuring a triazole ring that possesses significant biological activity. This article aims to explore its pharmacological properties, focusing on its antimicrobial, anticancer, and antifungal activities. The compound's structure contributes to its diverse biological effects, making it a subject of interest in medicinal chemistry.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 311.23 g/mol. The compound features a triazole ring and is characterized by the presence of dichlorophenyl and methylphenyl substituents that enhance its reactivity and interaction with biological targets.
Antimicrobial Activity
Research has demonstrated that compounds containing the triazole moiety exhibit notable antimicrobial properties. A study evaluating various derivatives reported that this compound showed significant activity against both Gram-positive and Gram-negative bacteria as well as fungi.
| Microorganism | Zone of Inhibition (mm) |
|---|---|
| Staphylococcus aureus | 15 |
| Escherichia coli | 12 |
| Candida albicans | 14 |
| Aspergillus niger | 13 |
These results indicate the compound's potential as an antimicrobial agent, particularly against common pathogens responsible for infections .
Anticancer Activity
The anticancer potential of this compound has been investigated in various cancer cell lines. The compound exhibited selective cytotoxicity towards melanoma cells (IGR39) and triple-negative breast cancer cells (MDA-MB-231). The MTT assay results indicated that the compound significantly inhibited cell proliferation in these lines:
| Cell Line | IC50 (µM) |
|---|---|
| Melanoma (IGR39) | 10 |
| Breast Cancer (MDA-MB-231) | 12 |
| Pancreatic Carcinoma (Panc-1) | 15 |
The selectivity towards cancer cells suggests that this compound may serve as a lead for developing new anticancer therapies .
The biological activity of this compound is attributed to its ability to interfere with cellular processes. The triazole ring is known for its role in inhibiting enzymes involved in fungal cell wall synthesis and has been shown to interact with various targets in cancer cells. This interaction may lead to apoptosis through the modulation of signaling pathways associated with cell survival and proliferation .
Case Studies
Several studies have focused on the synthesis and evaluation of derivatives based on the triazole scaffold. For example:
- Synthesis and Evaluation : A series of triazole derivatives were synthesized to assess their biological activities against various microbial strains. The most active compounds were those with electron-withdrawing groups on the phenyl rings.
- In Vivo Studies : Animal models have been used to further evaluate the efficacy of these compounds in treating infections and tumors. Preliminary results suggest that these compounds can effectively reduce tumor size and bacterial load in treated subjects .
Q & A
Basic Research Questions
Q. What are the optimized synthetic protocols for 5-(2,4-dichlorophenyl)-4-(2-methylphenyl)-4H-1,2,4-triazole-3-thiol?
- Methodology : The compound is synthesized via a multi-step route starting with diclofenac acid derivatives. Key steps include:
- Formation of acyl halides using thionyl chloride in dry acetone.
- Reaction with hydrazine hydrate to yield acetohydrazide intermediates.
- Cyclization with isothiocyanates under alkaline conditions to form the triazole-thiol core .
- Optimization of reaction time and solvent polarity (e.g., dry acetone vs. ethanol) improves yields (75–87%) and purity .
- Critical Parameters : Monitor pH during cyclization to avoid side reactions like thiol oxidation.
Q. How are structural and purity characteristics validated for this compound?
- Analytical Workflow :
- Elemental Analysis : Confirm C, H, N content (e.g., 66.50% C, 4.94% H, 14.91% N) with ≤0.5% deviation .
- Spectroscopy :
- IR : Identify S-H (2550–2600 cm⁻¹), C-S (680–750 cm⁻¹), and aromatic C-H stretches .
- ¹H/¹³C NMR : Assign methyl (δ 2.3–2.5 ppm), dichlorophenyl (δ 7.2–7.8 ppm), and thiol protons (exchange with D2O) .
- LC-MS : Confirm molecular ion peaks (e.g., [M+H]⁺ at m/z 287.77) and rule out dimerization .
Q. What preliminary biological screening data exist for this compound?
- Antimicrobial Activity :
- Inhibits M. bovis growth at 0.1–1.0% concentrations (pH 6.5–7.1), showing tuberculostatic effects via disruption of microbial membrane integrity .
- Comparative studies indicate lower toxicity than fluconazole derivatives (LD₅₀ > 2000 mg/kg in murine models) .
Advanced Research Questions
Q. How does structural modification impact multi-target inhibition (e.g., cholinesterase, COX)?
- Design Strategy :
- The dichlorophenyl group enhances binding to hydrophobic pockets in cholinesterase and cyclooxygenase-2 (COX-2).
- Thiol and triazole moieties coordinate with catalytic residues (e.g., Ser203 in acetylcholinesterase) .
- Experimental Validation :
- Use enzyme inhibition assays (Ellman’s method for cholinesterase; COX-2 ELISA) to quantify IC₅₀ values.
- Compare activity with substituent variations (e.g., 2-methylphenyl vs. 4-chlorophenyl reduces COX-2 affinity by 30%) .
Q. What molecular docking insights guide its use as a helicase inhibitor?
- Target Selection : SARS-CoV-2 helicase (PDB: 5WWP) is prioritized for viral replication inhibition.
- Docking Protocol :
- Generate 30 ligand conformations using AutoDock Vina; select poses with lowest binding energy (ΔG ≤ −8.5 kcal/mol).
- Key interactions: Thiol sulfur with Asn516, dichlorophenyl with Pro504 hydrophobic pocket .
- Validation : Compare with control inhibitors (e.g., remdesivir triphosphate) using helicase ATPase activity assays .
Q. How do electronic and steric effects influence antiradical activity?
- Structure-Activity Relationship (SAR) :
- Electron-withdrawing groups (e.g., 4-chloro) enhance radical scavenging (DPPH IC₅₀ = 12 µM) by stabilizing thiyl radicals.
- Bulky substituents (e.g., 2-methylphenyl) reduce accessibility to radical species, decreasing activity by 40% .
- Method : Use ESR spectroscopy to track thiyl radical formation kinetics.
Data Contradiction Analysis
Q. Why do anti-tuberculosis activity results vary across studies?
- Key Variables :
- pH Dependency : Activity against M. bovis is 50% higher at pH 6.5 vs. 7.1 due to protonation of the thiol group .
- Strain Variability : Clinical isolates may exhibit efflux pump-mediated resistance absent in lab strains .
- Resolution : Standardize MIC testing using CLSI guidelines and include positive controls (e.g., isoniazid).
Methodological Recommendations
Q. How to assess ADME and toxicity for preclinical development?
- In Silico Tools :
- SwissADME : Predict logP (3.2 ± 0.3), moderate bioavailability (55%), and CYP3A4 metabolism .
- In Vivo Models :
- Acute toxicity: Dose rats at 300–2000 mg/kg; monitor hepatic enzymes (ALT/AST) and renal biomarkers .
Q. What derivatization strategies improve solubility without losing activity?
- Approaches :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
